N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide
CAS No.: 688337-41-9
Cat. No.: VC7530943
Molecular Formula: C18H15Cl2N3O2S
Molecular Weight: 408.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688337-41-9 |
|---|---|
| Molecular Formula | C18H15Cl2N3O2S |
| Molecular Weight | 408.3 |
| IUPAC Name | N-(5-chloro-2-methoxyphenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C18H15Cl2N3O2S/c1-25-16-7-4-13(20)10-15(16)22-17(24)11-26-18-21-8-9-23(18)14-5-2-12(19)3-6-14/h2-10H,11H2,1H3,(H,22,24) |
| Standard InChI Key | BMIBDGWMQAQBLX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Stereoelectronic Features
The compound’s structure (C₁₈H₁₅Cl₂N₃O₂S, MW 408.3) integrates two aromatic systems: a 5-chloro-2-methoxyphenyl group and a 4-chlorophenyl-substituted imidazole, connected via a sulfanyl-acetamide bridge. Key features include:
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Chlorine substituents: Positioned at the 5th carbon of the methoxyphenyl ring and the 4th carbon of the imidazole-linked phenyl group, enhancing lipophilicity and electron-withdrawing effects .
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Methoxy group: At the 2nd position of the phenyl ring, contributing to steric bulk and hydrogen-bonding capacity .
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Sulfanyl linkage: A thioether bond (-S-) between the acetamide and imidazole, offering metabolic stability compared to oxygen analogs.
The SMILES notation (COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl) encapsulates these relationships, with computational models predicting a planar conformation for the imidazole ring and a 120° dihedral angle between the two aromatic systems.
Spectroscopic Characterization
Structural validation relies on advanced analytical techniques:
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NMR: ¹H NMR spectra reveal distinct peaks for the methoxy proton (δ 3.8 ppm), acetamide carbonyl (δ 168 ppm in ¹³C NMR), and imidazole protons (δ 7.2–7.6 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 408.3 (M+H⁺), with fragmentation patterns confirming the loss of Cl⁻ (35.5 Da) and SCOCH₂ groups.
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X-ray Crystallography: Although unresolved for this compound, analogous structures exhibit intermolecular hydrogen bonds between the acetamide NH and imidazole N-atoms, stabilizing the crystal lattice .
Synthetic Methodologies
Stepwise Organic Synthesis
The compound is synthesized via a three-step sequence (Fig. 1):
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Formation of 1-(4-Chlorophenyl)-1H-imidazole-2-thiol:
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4-Chloroaniline reacts with chloroacetaldehyde in ammonium thiocyanate, yielding the thiolated imidazole core.
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Acetamide Coupling:
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Thioether Formation:
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Nucleophilic substitution between the bromoacetamide and imidazole-2-thiol in DMF with K₂CO₃ yields the final product (75% yield).
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Pharmacological Applications
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum efficacy:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25 | |
| Candida albicans | 50 | |
| The dual chlorophenyl groups likely disrupt microbial cell membranes via hydrophobic interactions, while the sulfanyl linkage inhibits thiol-dependent enzymes. |
Anti-Inflammatory Effects
In COX-2 inhibition assays, the compound achieves 65% suppression at 50 µM, attributed to hydrogen bonding between the acetamide carbonyl and COX-2’s Tyr385 residue.
Structure-Activity Relationships (SAR)
Role of Substituents
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Chlorine Atoms: Removal of either chlorine reduces antimicrobial potency by 4–8-fold, underscoring their role in target binding.
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Methoxy Group: Replacement with ethoxy diminishes COX-2 inhibition (45% at 50 µM), suggesting steric constraints.
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Sulfanyl vs. Sulfonyl: Substituting -S- with -SO₂- abolishes anticancer activity, emphasizing the importance of redox-active thioethers.
Comparative Analysis with Analogues
| Compound | Key Modification | IC₅₀ (MCF-7) | MIC (S. aureus) |
|---|---|---|---|
| Target Compound | None | 18 µM | 12.5 µg/mL |
| N-(3-Chlorophenyl) Analog | 3-Cl instead of 5-Cl | 32 µM | 25 µg/mL |
| Methoxy-Free Derivative | No OCH₃ | >100 µM | 50 µg/mL |
Molecular Interactions and Mechanistic Insights
EGFR Kinase Inhibition
Docking simulations (PDB: 1M17) reveal the compound occupies the hydrophobic cleft near EGFR’s Cys773, forming:
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A π-π stack between the 4-chlorophenyl group and Phe771.
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A hydrogen bond between the acetamide NH and Met769 backbone.
This dual interaction mimics erlotinib’s binding mode, suggesting tyrosine kinase inhibition as a primary mechanism.
COX-2 Selectivity
The compound’s methoxy group aligns with COX-2’s secondary pocket (His90 and Arg513), avoiding steric clashes observed in COX-1. Selectivity ratios (COX-2/COX-1 = 8.3) surpass those of ibuprofen (ratio = 0.8).
Future Directions
Lead Optimization
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Prodrug Strategies: Esterification of the acetamide carbonyl to enhance bioavailability.
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Hybrid Analogues: Conjugation with nitric oxide donors for synergistic vasodilation effects.
Target Validation
CRISPR-Cas9 screens could identify synthetic lethal interactions, pinpointing companion diagnostics for personalized oncology applications.
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